molecular formula C6H6ClN3O2 B1310508 6-chloro-N-methyl-3-nitropyridin-2-amine CAS No. 33742-70-0

6-chloro-N-methyl-3-nitropyridin-2-amine

Cat. No.: B1310508
CAS No.: 33742-70-0
M. Wt: 187.58 g/mol
InChI Key: XBUWSEJQFZDJAZ-UHFFFAOYSA-N
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Description

6-chloro-N-methyl-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .


Synthesis Analysis

The synthesis of this compound involves selective substitution at the para position in the presence of a polar protic solvent and the reagent sodium acetate or cesium carbonate with acetic acid .


Molecular Structure Analysis

The molecular formula of this compound is C6H6ClN3O2 . The IUPAC name is N-(6-chloro-3-nitro-2-pyridinyl)-N-methylamine . The InChI code is 1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9) .


Chemical Reactions Analysis

This compound is an important intermediate used in organic synthesis . It can undergo various chemical reactions to form different compounds, contributing to the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 187.59 . It is a pale-yellow to yellow-brown solid at room temperature . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .

Scientific Research Applications

Formation of Aminals via Pummerer Rearrangement

A study by Rakhit, Georges, and Bagli (1979) explored the reaction of 2-amino-3-nitropyridine, a related compound to 6-chloro-N-methyl-3-nitropyridin-2-amine, with acid chlorides. This reaction unexpectedly produced aminals such as N,N′-bis(3-nitro-2-pyridinylimino)methylene. These aminals were formed via a Pummerer type rearrangement, indicating potential applications in the synthesis of complex nitrogen-containing compounds (Rakhit, Georges, & Bagli, 1979).

Synthesis of Isoquinolin-Amine Derivatives

Wydra et al. (2021) described the synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. This compound was synthesized via a three-step procedure including Buchwald–Hartwig arylamination. The synthesized compound was evaluated for its inhibitory potency against selected kinases, demonstrating its potential application in medicinal chemistry (Wydra et al., 2021).

Selective Vicarious Nucleophilic Amination

Bakke, Svensen, and Trevisan (2001) conducted research on the selective vicarious nucleophilic amination of 3-nitropyridines, which are structurally related to this compound. This study demonstrated a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines, showcasing applications in the development of novel aminated pyridine derivatives (Bakke, Svensen, & Trevisan, 2001).

Improving Drug Solubility

Machado et al. (2013) explored the use of ultrasound irradiation to improve the solubility of drug-like compounds. They prepared a series of amine salts of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound similar to this compound. This study highlights the potential of ultrasound-assisted methods in enhancing the solubility of drug compounds, which could be applied to this compound derivatives (Machado et al., 2013).

Soil Sorption-Desorption Studies

Cox, Koskinen, and Yen (1997) investigated the sorption and desorption of imidacloprid and its metabolites in soils. Imidacloprid, chemically related to this compound, showed varied sorption behavior in different soils, indicating the environmental fate and mobility of similar nitropyridine compounds. This research is crucial for understanding the environmental impact of such compounds (Cox, Koskinen, & Yen, 1997).

Oxidative Methylamination of Nitropyridines

Szpakiewicz and Wolniak (1999) conducted a study on the oxidative methylamination of nitropyridines, including derivatives similar to this compound. Their research showed the potential for various chemical modifications of nitropyridines, which could lead to the development of new compounds with diverse applications in chemical synthesis (Szpakiewicz & Wolniak, 1999).

Reductive Amination Using Cobalt Oxide Nanoparticles

Senthamarai et al. (2018) explored the reductive amination process for the synthesis of N-methylated and N-alkylated amines using Co3O4-based catalysts. This method could potentially be applied to the functionalization of this compound, enabling the synthesis of a wide range of amine derivatives for use in various chemical and pharmaceutical applications (Senthamarai et al., 2018).

Synthesis of N-1 Substituted Pyridines

Ducrocq, Bisagni, Rivalle, and Mispelter (1979) investigated the substitution of 4-chloro-3-nitropyridine with primary aromatic amines. This process, involving a ring-opening mechanism, could be applicable to the chemical modification of this compound, providing insights into the synthesis of N-1 substituted pyridine derivatives (Ducrocq, Bisagni, Rivalle, & Mispelter, 1979).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Relevant Papers There are several peer-reviewed papers and technical documents related to 6-chloro-N-methyl-3-nitropyridin-2-amine available at Sigma-Aldrich . These documents can provide more detailed information about the compound’s properties, synthesis, and applications.

Mechanism of Action

Target of Action

It has been found to show significant activity on the kinase p70s6kβ , which plays a crucial role in the regulation of cell growth and proliferation.

Mode of Action

It is suggested that it may interact with its target kinase through a covalent bond, leading to the inhibition of the kinase’s activity .

Biochemical Pathways

Given its activity on the kinase p70s6kβ , it can be inferred that it may influence pathways related to cell growth and proliferation.

Result of Action

Given its inhibitory activity on the kinase p70s6kβ , it can be inferred that it may lead to a decrease in cell growth and proliferation.

Biochemical Analysis

Biochemical Properties

6-chloro-N-methyl-3-nitropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific protein receptors, influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases, which are essential for cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as prolonged inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level triggers a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, such as hepatotoxicity or nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, leading to alterations in cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The activity of this compound can be modulated by its subcellular localization, affecting its interactions with other biomolecules .

Properties

IUPAC Name

6-chloro-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUWSEJQFZDJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444320
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33742-70-0
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-chloro-2-methylamino-3-nitro-pyridine was prepared in accordance to the procedure described above for the preparation of 6-chloro-2-dimethylamino-3-nitro pyridine by using solution of methyl amine. The crude product was purified by flash chromatography, eluting with 90% hexane: 10% ethyl acetate to 16 (300 mg).
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Synthesis routes and methods II

Procedure details

20.0 ml of a 30% ethanolic solution of methylamine were added dropwise to a mixture of 29.0 g of 2,6-dichloro-3-nitropyridine, 300 ml of ethanol and 36.6 g of sodium carbonate, whilst cooling with ice, and the resulting mixture was stirred at room temperature for 8 hours. At the end of this time, the reaction mixture was freed from ethanol by distillation. The residue was diluted with water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was crystallized by trituration with ethanol, to give 22.3 g of the title compound, melting at 114° C.
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Synthesis routes and methods III

Procedure details

2,6-Dichloro-3-nitropyridine (2.0 g, 10 mmol) and sodium carbonate (2.8 g, 25.9 mmol) were added to a round bottom flask under nitrogen, and suspended in ethanol (100 mL). Methylamine in methanol (7.8 mL, 16 mmol, 2M) was then added and stirred at room temperature for 3 hours. The yellow solution was concentrated, and then re-dissolved in ethyl acetate followed by washing with sodium bicarbonate and brine. The organic phase was dried over sodium sulfate, filtered, and concentrated. The yellow solid was then re-dissolved in ethanol and recrystallized to give 6-chloro-N-methyl-3-nitropyridin-2-amine (28-1) as a yellow solid. HRMS (M+H)+: observed=188.0216, calculated=188.0221.
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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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